
3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of furan derivatives like 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide involves condensation reactions, where acyl chlorides are reacted with amines. For instance, Saikachi and Suzuki (1958) described the preparation of various 3-(5-nitro-2-furyl) acrylamides through the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines, showcasing the foundational methodologies for synthesizing similar compounds (Saikachi & Suzuki, 1958).
Molecular Structure Analysis
Research on the molecular structure of furan derivatives, including acrylamide compounds, often involves X-ray diffraction, infrared spectra, and differential thermal analysis. Kiryu and Iguchi (1967) identified different crystal forms of trans-2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide through such methods, providing insights into the structural aspects that could be applied to study 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide (Kiryu & Iguchi, 1967).
Chemical Reactions and Properties
The chemical behavior of furan derivatives includes reactions with nitromethane and the study of cis-trans isomerization. For example, Pevzner (2016) synthesized 3-(furyl)-3-(diethoxyphosphoryl)acrylates and investigated their reactions with nitromethane, offering a window into the types of chemical reactions 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide might undergo (Pevzner, 2016).
Physical Properties Analysis
Studies on polymorphism, solubility, and crystal structure are key to understanding the physical properties of furan derivatives. The work by Kiryu and Iguchi on the crystal forms of furylfuramide provides relevant information on the potential physical properties of similar compounds, highlighting the importance of solvent choice and temperature conditions in determining crystal structure and solubility (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The chemical properties of 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide can be inferred from studies on similar compounds, focusing on reactivity, isomerization, and interactions with biological molecules. Clarke, Wardman, and Wilson (1984) explored the cis-trans isomerization of (5-nitro-2-furyl)acrylamide initiated by biological reducing agents, shedding light on the reactivity and stability of furan acrylamides in biological contexts (Clarke, Wardman, & Wilson, 1984).
Scientific Research Applications
Synthesis and Antibacterial Activity
3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its derivatives have been studied for their synthesis and potential antibacterial activities. A study detailed the preparation of various 3-(5-nitro-2-furyl) acrylamides by condensing 3-(5-nitro-2-furyl) acryloyl chloride and alkylamines. Among these derivatives, a particular compound demonstrated higher solubility in water and strong antibacterial activity, indicating the compound's utility in developing antibacterial agents (Saikachi & Suzuki, 1958).
Studies on Steric Configurations
Research has also focused on the synthesis and steric configurations of furan compounds, including 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives. These studies are vital for understanding the compounds' chemical properties and potential applications in material science and drug design (Hirao, Kato, & Kozakura, 1973).
Polymorphism Studies
Investigations into the polymorphism of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide have revealed different crystal forms, providing insights into the compound's physical and chemical stability. Understanding polymorphism is crucial for pharmaceutical applications, where crystal form can affect drug bioavailability and efficacy (Kiryu & Iguchi, 1967).
Enzymatic Reduction Studies
The reduction of nitrofuran derivatives, including 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide, by enzymes such as xanthine oxidase, has been studied to identify the reduction products. These studies contribute to understanding the metabolic pathways and potential toxicological effects of nitrofuran compounds (Tatsumi, Kitamura, & Yoshimura, 1976).
Cytotoxicity and Carcinogenicity Research
Research into the cytotoxic and carcinogenic potential of 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has shown its effects on inducing malignant transformations in cell cultures and animal models. These studies are crucial for assessing the safety and potential health risks associated with exposure to such compounds (Pienta, Lebherz, & Takayama, 1978).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOVXBWJNVYNDC-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
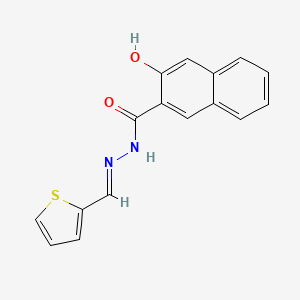
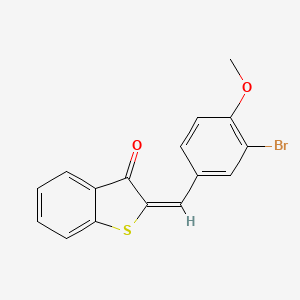
![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)
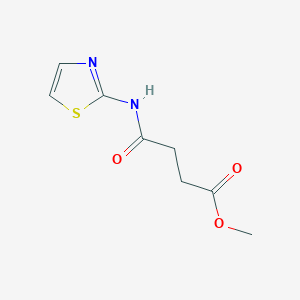
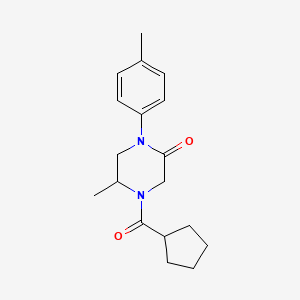
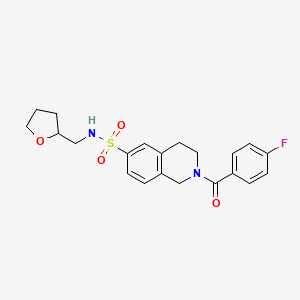
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)
![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)